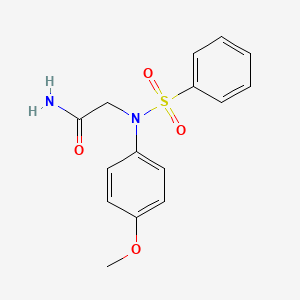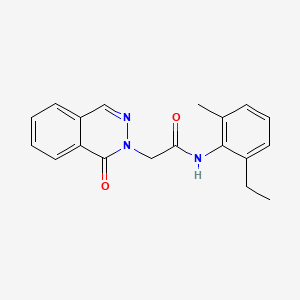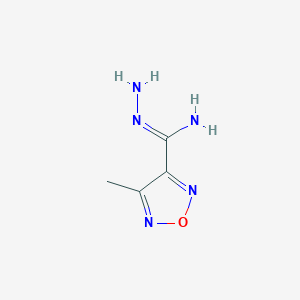
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide, also known as CDMAC, is a chemical compound that has been of interest to researchers due to its potential therapeutic applications. CDMAC belongs to the class of acrylamide derivatives and has been shown to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and proteins involved in various cellular processes. For example, 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide can reduce the growth of tumors in mice and improve cognitive function in rats.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide in lab experiments is its versatility. It can be used in a variety of assays to study different biological processes. Additionally, 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide is its potential toxicity. It is important to use appropriate safety precautions when handling 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide in the lab.
Future Directions
There are several areas of research that could be explored in the future with regards to 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide. One potential avenue of research is to investigate the potential of 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of research could be to explore the potential of 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide as an anti-cancer agent in combination with other chemotherapeutic agents. Finally, further studies could be conducted to investigate the safety and toxicity of 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide in vivo.
Synthesis Methods
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide involves the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 3-bromo-3-chlorobenzene with 2,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst.
Scientific Research Applications
3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. 3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)acrylamide has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-8-15(16(11-14)22-2)19-17(20)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUHSHCRHACIMP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5807878.png)
![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)
![ethyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5807893.png)

![2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5807914.png)

![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)




![3-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5807953.png)
![2-[(4'-cyano-4-biphenylyl)oxy]-N-3-pyridinylacetamide](/img/structure/B5807956.png)